molecular formula C21H23N3OS B184846 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 6418-29-7

3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B184846
CAS RN: 6418-29-7
M. Wt: 365.5 g/mol
InChI Key: WPDGLZOYJQSZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of anxiety, depression, and seizures. It has also been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and physiological effects:
Studies have shown that 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to a reduction in anxiety and seizures. It has also been shown to decrease the levels of pro-inflammatory cytokines, which suggests that it has potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is that it has shown promising results in animal models. This suggests that it may have potential therapeutic properties in humans. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its potential therapeutic properties in humans. Another direction is to study the mechanism of action in more detail, which may lead to the development of targeted therapies. Additionally, it may be useful to investigate the potential side effects of this compound in humans.

Synthesis Methods

The synthesis of 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 3-methylphenylamine with cyclooctanone to form 3-methylphenylcyclooctanone. This intermediate is then reacted with thioacetic acid to form the corresponding thioester. The thioester is then cyclized in the presence of ammonia to form the desired product.

Scientific Research Applications

The potential therapeutic properties of 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide have been extensively studied in scientific research. This compound has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. Additionally, it has been found to have potential anti-inflammatory and antioxidant properties.

properties

CAS RN

6418-29-7

Product Name

3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

6-amino-N-(3-methylphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-13-7-6-9-15(11-13)23-20(25)19-18(22)16-12-14-8-4-2-3-5-10-17(14)24-21(16)26-19/h6-7,9,11-12H,2-5,8,10,22H2,1H3,(H,23,25)

InChI Key

WPDGLZOYJQSZIF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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